
4-Isocyanatobenzenesulfonamide
Overview
Description
4-Isocyanatobenzenesulfonamide (CAS: 1773-42-8) is a sulfonamide derivative featuring an isocyanate group at the para position of the benzene ring. It serves as a critical intermediate in synthesizing therapeutic agents and radiopharmaceuticals. Key applications include:
- Radiotheranostics: Used to prepare ureidosulfonamide backbones for ¹¹¹In- and ⁹⁰Y-labeled compounds targeting carbonic anhydrase IX (CA-IX) in cancer therapy .
- Anti-Glaucoma Agents: Acts as a precursor for carbonic anhydrase II (CA-II) inhibitors, such as semicarbazide-containing sulfonamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatobenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with phosgene (COCl2) or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction can be represented as follows: [ \text{4-Aminobenzenesulfonamide} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents offer better handling and reduced risks compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding amides or carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amides and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Scientific Research Applications
Medicinal Chemistry
1.1 Cancer Therapy
4-Isocyanatobenzenesulfonamide functions as a carbonic anhydrase inhibitor, which is significant in cancer therapy. Carbonic anhydrases (CAs) are enzymes that regulate pH and are often overexpressed in tumors. Inhibiting these enzymes can slow tumor growth and enhance the efficacy of certain chemotherapeutic agents. Research has demonstrated that compounds targeting carbonic anhydrase IX (CA-IX) can be effective in imaging and treating CA-IX-expressing tumors, suggesting a promising role for this compound in cancer radiotheranostics .
1.2 Antiglaucoma Agents
The compound has also been investigated for its potential use in treating glaucoma. As a carbonic anhydrase inhibitor, it can reduce intraocular pressure by decreasing aqueous humor production. Recent studies have highlighted the effectiveness of sulfonamide derivatives, including this compound, in providing favorable anti-glaucoma effects .
Materials Science
2.1 Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers and copolymers. Its isocyanate group allows for reactions with various nucleophiles, leading to the formation of polyurethane-based materials with enhanced mechanical properties and thermal stability. Such materials have applications in coatings, adhesives, and flexible foams.
2.2 Functional Coatings
The compound's ability to form stable bonds with different substrates makes it suitable for developing functional coatings that exhibit improved resistance to environmental factors such as moisture and UV radiation. These coatings can be applied in various industries, including automotive and electronics.
Environmental Studies
3.1 Chemical Safety and Alternatives
Research on this compound includes assessing its environmental impact and exploring safer alternatives for industrial applications. Tools like the Pharos chemical database provide insights into the safety profiles of such compounds, helping researchers identify potential hazards associated with their use . This information is critical for developing regulations and promoting safer chemical practices.
Case Study: Cancer Therapeutics Using this compound
A recent study evaluated the therapeutic efficacy of a radiolabeled this compound derivative in a mouse model of colorectal cancer. The study demonstrated that the compound could effectively target CA-IX-expressing tumors, leading to significant tumor reduction without severe side effects .
Parameter | Value |
---|---|
Tumor Size Reduction | 60% |
Hematological Toxicity | None observed |
Imaging Technique | SPECT |
Case Study: Antiglaucoma Efficacy
Another study focused on the anti-glaucoma properties of this compound derivatives showed a reduction in intraocular pressure comparable to existing treatments within a controlled environment .
Treatment Group | Intraocular Pressure Reduction (%) |
---|---|
Control | 10 |
This compound Derivative | 25 |
Mechanism of Action
The mechanism of action of 4-Isocyanatobenzenesulfonamide primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity underlies its use in the synthesis of ureas, carbamates, and amides. Additionally, its potential as an enzyme inhibitor, particularly for carbonic anhydrase, involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The isocyanate group (-NCO) and sulfonamide (-SO₂NH₂) moieties define 4-isocyanatobenzenesulfonamide’s reactivity. Below is a comparison with analogous compounds (Table 1):
Table 1: Key Structural Analogs of this compound
Reactivity and Stability
- Electrophilicity : The isocyanate group undergoes nucleophilic addition with amines or alcohols. Substituents like -SO₂NH₂ (electron-withdrawing) enhance electrophilicity compared to -SO₂F or -CHO .
- Hydrolysis Sensitivity : 4-Isocyanatobenzaldehyde is prone to oxidation due to the aldehyde group, whereas sulfonyl fluoride derivatives exhibit superior stability in aqueous environments .
Biological Activity
4-Isocyanatobenzenesulfonamide (CAS Number: 21494023) is a compound that has garnered attention in medicinal chemistry, particularly for its biological activity related to carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes and pathologies, including cancer. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₆N₂O₃S
- Molecular Weight : 186.2 g/mol
The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with phosgene or other isocyanate precursors, leading to the formation of the isocyanate functional group, which is critical for its biological activity .
Inhibition of Carbonic Anhydrases
One of the most significant biological activities of this compound is its role as an inhibitor of various isoforms of carbonic anhydrase, particularly hCA IX. This isoform is often overexpressed in tumor cells and is associated with tumor growth and metastasis due to its role in regulating intracellular pH and promoting cell survival under hypoxic conditions.
- Inhibition Potency : Research indicates that derivatives of this compound exhibit potent inhibitory effects against hCA IX, with Ki values as low as 0.91 nM for some compounds . This level of potency suggests a promising avenue for developing anticancer agents targeting hypoxic tumors.
The mechanism by which this compound inhibits carbonic anhydrases involves the formation of a covalent bond with the zinc ion at the active site of the enzyme. This interaction prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby disrupting the pH regulation essential for tumor cell survival .
Case Studies and Experimental Findings
Several studies have evaluated the efficacy of this compound and its derivatives in preclinical models:
-
Study on hCA IX Inhibition :
- Objective : To assess the inhibitory effects on hCA IX.
- Methodology : Compounds were synthesized and tested in vitro against hCA IX.
- Results : Compounds derived from this compound showed significant inhibition, with implications for further development as anticancer agents targeting hypoxic tumors .
-
Theranostic Applications :
- Objective : To explore radiotheranostics using this compound derivatives.
- Methodology : Radiolabeled complexes were evaluated in tumor-bearing mice.
- Results : The study demonstrated effective targeting of CA IX in vivo, suggesting potential for both imaging and therapeutic applications in cancer treatment .
Data Summary
Compound Name | Ki (nM) | Target Enzyme | Application Area |
---|---|---|---|
This compound | 0.91 | hCA IX | Anticancer therapy |
Ureido derivatives | 126.2 | hCA I, II | Various diseases |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-isocyanatobenzenesulfonamide, and what are their comparative advantages?
Methodological Answer: The synthesis of this compound typically involves sulfonation of aniline derivatives followed by isocyanate functionalization. A common route includes:
Sulfonation : Reacting 4-nitroaniline with chlorosulfonic acid to yield 4-nitrobenzenesulfonyl chloride.
Reduction : Catalytic hydrogenation to convert the nitro group to an amine (4-aminobenzenesulfonamide).
Isocyanate Formation : Treating the amine with phosgene or triphosgene under controlled conditions .
Key Considerations :
- Safety : Phosgene alternatives (e.g., triphosgene) reduce toxicity risks.
- Yield Optimization : Reaction temperature and solvent polarity significantly affect intermediate stability. For example, using dichloromethane improves isocyanate yield compared to THF due to better solubility of intermediates .
Q. How can researchers characterize the reactivity of the isocyanate group in this compound under varying conditions?
Methodological Answer: The isocyanate group’s reactivity can be studied via:
- Kinetic Analysis : Track reaction rates with nucleophiles (e.g., amines, alcohols) using in situ FTIR or NMR to monitor NCO consumption.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 150°C indicates limited utility in high-temperature applications .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions due to enhanced electrophilicity of the isocyanate group .
Critical Insight : Competing hydrolysis (in aqueous media) necessitates anhydrous conditions for accurate reactivity profiling.
Advanced Research Questions
Q. How do electronic and steric factors influence the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (FMOs) to identify reactive sites. The sulfonamide group withdraws electron density, polarizing the isocyanate moiety and favoring nucleophilic attack at the carbonyl carbon .
- Experimental Validation : React with strained dienes (e.g., norbornadiene) to assess [2+2] vs. [4+2] cycloaddition pathways. Steric hindrance from the sulfonamide group disfavors bulkier transition states .
Data Contradiction Note :
Some studies report unexpected [4+1] adducts in nonpolar solvents, conflicting with DFT predictions. This suggests solvent polarity may modulate transition-state geometry, requiring multi-variable analysis .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-isocyanate hybrids?
Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition studies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to control inoculum size and growth media .
- Structural Degradation : Verify compound stability under assay conditions via LC-MS. For example, hydrolysis of the isocyanate group to urea derivatives can produce false negatives .
Case Study :
A 2022 study found that this compound’s reported IC₅₀ against carbonic anhydrase varied from 0.8 µM to 12 µM. Post-hoc analysis revealed pH-dependent enzyme denaturation in higher concentration ranges .
Q. How can computational tools predict the environmental fate of this compound derivatives?
Methodological Answer:
- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) parameters (e.g., logP, molecular weight) to estimate biodegradability and aquatic toxicity.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc). The sulfonamide group’s hydrophilicity increases leaching potential in sandy soils .
Properties
IUPAC Name |
4-isocyanatobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSAYSBNKDUNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614869 | |
Record name | 4-Isocyanatobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773-42-8 | |
Record name | 4-Isocyanatobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isocyanatobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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